molecular formula C11H6FN3 B14882636 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile

6-(2-Fluorophenyl)pyrimidine-4-carbonitrile

Cat. No.: B14882636
M. Wt: 199.18 g/mol
InChI Key: FECYFGMPIQOVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Fluorophenyl)pyrimidine-4-carbonitrile is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 6-position and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization Reactions: The cyano group can react with nucleophiles to form various heterocyclic compounds.

    Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and Lewis acids.

    Cyclization Reactions: Reagents such as hydrazine or amines are often used.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.

Major Products Formed

    Substitution Reactions: Products include halogenated derivatives.

    Cyclization Reactions: Products include various fused heterocyclic compounds.

    Reduction Reactions: Products include primary amines.

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain tyrosine kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The fluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)pyrimidine-5-carbonitrile: Similar structure but with a different substitution pattern.

    6-(4-Fluorophenyl)pyrimidine-4-carbonitrile: Similar structure but with the fluorophenyl group at a different position.

    2-(2-Fluorophenyl)pyrimidine-4-carbonitrile: Similar structure but with the fluorophenyl group at the 2-position.

Uniqueness

6-(2-Fluorophenyl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorophenyl group influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H6FN3

Molecular Weight

199.18 g/mol

IUPAC Name

6-(2-fluorophenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C11H6FN3/c12-10-4-2-1-3-9(10)11-5-8(6-13)14-7-15-11/h1-5,7H

InChI Key

FECYFGMPIQOVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NC(=C2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.